rac N-Acetyl Norlaudanosine-d3
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Overview
Description
rac N-Acetyl Norlaudanosine-d3: is a stable isotopic form of rac N-Acetyl Norlaudanosine, a compound used primarily in forensic analysis and proteomics research. It has a molecular formula of C22H24D3NO5 and a molecular weight of 388.47 . This compound is notable for its use in various scientific research applications due to its stable isotopic labeling, which allows for precise analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Acetyl Norlaudanosine-d3 typically involves the acetylation of Norlaudanosine with deuterated acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the incorporation of the deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: rac N-Acetyl Norlaudanosine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
rac N-Acetyl Norlaudanosine-d3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Mechanism of Action
The mechanism of action of rac N-Acetyl Norlaudanosine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique isotopic signature, allowing researchers to track its behavior in biological systems. This compound is often used to study the metabolism of Norlaudanosine and its derivatives, providing insights into their pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
rac N-Acetyl Norlaudanosine: The non-deuterated form of the compound.
Norlaudanosine: The parent compound without the acetyl group.
N-Acetyl Norlaudanosine-d3: Another isotopic variant with different labeling positions.
Uniqueness: rac N-Acetyl Norlaudanosine-d3 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical studies. This isotopic labeling makes it particularly valuable in forensic analysis and proteomics research, where accurate quantification and identification are crucial.
Properties
IUPAC Name |
2,2,2-trideuterio-1-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-14(24)23-9-8-16-12-21(27-4)22(28-5)13-17(16)18(23)10-15-6-7-19(25-2)20(11-15)26-3/h6-7,11-13,18H,8-10H2,1-5H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKUPJJVWNDTF-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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